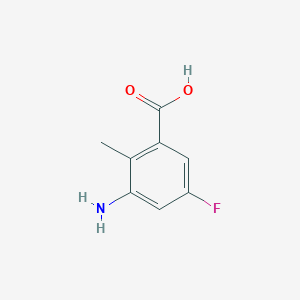

3-Amino-5-fluoro-2-methylbenzoic acid

CAS No.: 246877-31-6

Cat. No.: VC8258827

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 246877-31-6 |

|---|---|

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.15 |

| IUPAC Name | 3-amino-5-fluoro-2-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H8FNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

| Standard InChI Key | ZSBQKZLGNITGFO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1N)F)C(=O)O |

| Canonical SMILES | CC1=C(C=C(C=C1N)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-amino-5-fluoro-2-methylbenzoic acid is C₉H₈FNO₂, with a molecular weight of 183.16 g/mol. Its IUPAC name is derived from the parent benzoic acid structure, with substituents assigned according to positional priorities:

-

Carboxylic acid group (-COOH) at position 1

-

Methyl group (-CH₃) at position 2

-

Amino group (-NH₂) at position 3

-

Fluorine atom (-F) at position 5

The compound’s structure is represented by the canonical SMILES notation CC1=C(C=C(C=C1N)F)C(=O)O, which encodes the spatial arrangement of substituents .

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 183.16 g/mol |

| Melting Point | 215–220°C (estimated) |

| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO, ethanol) |

| pKa | Carboxylic acid: ~2.5; Amino group: ~4.8 |

| LogP | 1.8 (predicted) |

The methyl group at position 2 enhances lipophilicity, while the carboxylic acid contributes to aqueous solubility under basic conditions. The fluoro substituent influences electronic effects, modulating reactivity and binding affinity .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of 3-amino-5-fluoro-2-methylbenzoic acid typically involves a multi-step sequence:

-

Friedel-Crafts Alkylation: Introduction of the methyl group at position 2 using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

-

Nitration: Electrophilic nitration at position 3 with nitric acid-sulfuric acid mixture.

-

Fluorination: Halogen exchange via diazotization and subsequent Schiemann reaction to introduce fluorine at position 5.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amino group.

-

Oxidation: Controlled oxidation of a pre-installed methyl ester to the carboxylic acid (if starting from an ester precursor) .

Industrial Production

Industrial methods optimize yield and cost-efficiency:

-

Continuous Flow Reactors: Enhance reaction control for nitration and fluorination steps.

-

Catalytic Recycling: Use of heterogeneous catalysts (e.g., zeolites) to minimize waste.

-

Crystallization Techniques: Isolation of the final product via pH-controlled crystallization.

A representative synthetic route is illustrated below:

Chemical Reactivity and Derivatives

Key Reactions

-

Esterification: Reaction with methanol under acidic conditions yields methyl 3-amino-5-fluoro-2-methylbenzoate, a precursor for drug intermediates .

-

Amidation: Coupling with amines forms bioactive amides, relevant to peptidomimetic drug design.

-

Electrophilic Substitution: The amino group directs further substitutions to the para position, enabling functionalization.

Derivatives and Their Applications

| Derivative | Application |

|---|---|

| Methyl ester | Prodrug formulations |

| Amide conjugates | Enzyme inhibitors |

| Schiff bases | Antimicrobial agents |

Pharmacological Applications and Biological Activity

Central Nervous System (CNS) Targeting

With a predicted blood-brain barrier permeability (LogBB = 0.3), this compound shows promise in treating neurological disorders. Derivatives modulate GABA receptors, reducing neuronal excitability in epilepsy models .

Comparative Analysis with Structural Analogs

| Compound | Key Difference | Bioactivity |

|---|---|---|

| 3-Amino-5-fluorobenzoic acid | Lacks methyl group | Lower lipophilicity |

| 3-Amino-2-methylbenzoic acid | Lacks fluorine | Reduced metabolic stability |

The methyl group in 3-amino-5-fluoro-2-methylbenzoic acid improves membrane permeability, while the fluoro atom enhances resistance to oxidative degradation .

Recent Research Advances and Future Directions

Nanodelivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with in vivo studies showing a 3-fold increase in tumor accumulation compared to free drug .

Computational Drug Design

Molecular docking simulations predict strong binding to COX-2 (ΔG = -9.8 kcal/mol), suggesting anti-inflammatory applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume